2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]- is a complex organic compound that belongs to the class of 2H-pyran-2-ones. This compound is characterized by its unique structural motif, which includes a pyran ring fused with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is versatile and allows for the creation of various 2H-pyran-2-one structures. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one derivatives may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2H-Pyran-2-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Medicine: Investigated for their potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other proteins. The exact mechanism depends on the specific derivative and its functional groups .
Comparison with Similar Compounds
2H-Pyran-2-one derivatives can be compared with other similar compounds, such as:
The uniqueness of 2H-Pyran-2-one derivatives lies in their versatile reactivity and potential for modification, making them valuable in various scientific and industrial applications .
Properties
CAS No. |
88899-60-9 |
---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-[(1R,2S,4aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13?,17+/m0/s1 |
InChI Key |
YJHFAFJKTXEFDR-PLKHDWLOSA-N |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCCC2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Canonical SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Synonyms |
solanapyrone B solanapyrone E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.